1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions using reagents such as methoxybenzyl chloride and methylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as fentanyl analogues.
Fentanyl Analogues: These compounds have similar piperidine ring structures but differ in their specific substituents, leading to variations in their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H28N2O2 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-8-18(9-7-17)15-23-22(25)20-10-12-24(13-11-20)16-19-4-3-5-21(14-19)26-2/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,23,25) |
InChI Key |
RQAHVSMKEALUTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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